An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 1196156-84-9
Introduction for the Research Professional
2-Amino-6-methoxynicotinic acid is a heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the critical technical aspects of 2-Amino-6-methoxynicotinic acid, including its physicochemical properties, robust synthesis protocols, and its emerging applications as a pivotal building block in the creation of novel therapeutic agents. As a senior application scientist, the focus of this document is to furnish researchers and drug development professionals with actionable insights and detailed methodologies to effectively utilize this compound in their research endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 2-Amino-6-methoxynicotinic acid is fundamental to its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1196156-84-9 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8°C, sealed in a dry, dark place | [2] |
| Topological Polar Surface Area (TPSA) | 85.44 Ų | [1] |
| LogP | 0.3706 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic acid, methoxy group, and pyridine nitrogen) within a compact framework suggests a high potential for forming specific interactions with biological macromolecules. The calculated LogP indicates a favorable balance between hydrophilicity and lipophilicity for potential drug candidates.
Caption: 2D structure of 2-Amino-6-methoxynicotinic acid.
Strategic Synthesis Methodologies
Proposed Synthetic Pathway
The synthesis of 2-Amino-6-methoxynicotinic acid can be strategically approached from a precursor such as 2-chloro-6-methoxy-3-cyanopyridine. This pathway leverages the differential reactivity of the chloro and cyano groups to introduce the desired amino and carboxylic acid functionalities.
Caption: Proposed synthetic pathway for 2-Amino-6-methoxynicotinic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-reasoned adaptation of established procedures for similar nicotinic acid derivatives.[4][5]
Step 1: Amination of 2-chloro-6-methoxy-3-cyanopyridine
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Rationale: The electron-withdrawing nature of the pyridine ring and the cyano group facilitates nucleophilic aromatic substitution of the chlorine atom at the 2-position by ammonia. High temperature and pressure are necessary to overcome the activation energy for this reaction.
-
Procedure:
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In a high-pressure autoclave, charge 2-chloro-6-methoxy-3-cyanopyridine (1 equivalent).
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Add a concentrated aqueous solution of ammonia (e.g., 28-30%, excess).
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Seal the autoclave and heat the reaction mixture to 150-170°C for 24-48 hours. The internal pressure will increase significantly.
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After the reaction is complete (monitored by TLC or LC-MS), cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.
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The resulting mixture containing 2-amino-6-methoxy-3-cyanopyridine is used directly in the next step.
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Step 2: Hydrolysis of the Nitrile to the Amide
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Rationale: The nitrile group is hydrolyzed to a carboxamide under acidic or basic conditions. A controlled partial hydrolysis is desired to avoid premature hydrolysis of the methoxy group.
-
Procedure:
-
To the aqueous reaction mixture from Step 1, carefully add concentrated sulfuric acid (e.g., 75%) portion-wise while cooling in an ice bath to control the exotherm.
-
Heat the mixture to approximately 100°C for 2-3 hours.
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Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
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The intermediate, 2-amino-6-methoxynicotinamide, may precipitate and can be filtered, or the aqueous solution can be carried forward.
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Step 3: Hydrolysis of the Amide to the Carboxylic Acid
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Rationale: The final step involves the hydrolysis of the amide to the corresponding carboxylic acid. Basic hydrolysis is typically effective for this transformation.
-
Procedure:
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To the solution or suspension of 2-amino-6-methoxynicotinamide, add a solution of sodium hydroxide (e.g., 15-20% w/v).
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Heat the mixture to reflux (around 100°C) for 3-5 hours until the reaction is complete.
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution with concentrated hydrochloric acid to a pH of 4-5.
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The desired product, 2-Amino-6-methoxynicotinic acid, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Applications in Drug Discovery and Medicinal Chemistry
2-Amino-6-methoxynicotinic acid is a valuable building block in drug discovery due to its inherent structural features that allow for diverse chemical modifications. The amino and carboxylic acid groups provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR).
While specific drugs derived directly from 2-Amino-6-methoxynicotinic acid are not prominently in the public domain, the broader class of 2-aminonicotinic acid derivatives has shown significant potential in various therapeutic areas.[6] These derivatives are key intermediates in the synthesis of compounds with applications in pharmaceuticals and agrochemicals.[6] For instance, related 2-aminonicotinonitrile derivatives have been investigated for their potential as autophagy enhancers with anticancer activity.[7] Furthermore, 2-aminonicotinic acid 1-oxides have been explored as inhibitors of quinolinic acid synthesis, which is relevant for neurodegenerative diseases.[8]
The strategic placement of the methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a steric and electronic handle to modulate binding to biological targets. This makes 2-Amino-6-methoxynicotinic acid a compound of interest for generating libraries of novel compounds for high-throughput screening.
Conclusion
2-Amino-6-methoxynicotinic acid (CAS: 1196156-84-9) is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and the availability of logical synthetic routes make it an attractive starting material for the synthesis of novel and complex molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge and a robust, proposed synthetic protocol to empower researchers to effectively utilize this versatile compound in their drug discovery and development programs.
References
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GME Chemicals. 2-Amino-6-methoxynicotinic acid. Available from: [Link]
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HetCat. Pyridine Compounds. Available from: [Link]
- Google Patents. JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof.
- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]
- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
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Future Medicinal Chemistry. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Available from: [Link]
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Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-Methoxynicotinic Acid. Available from: [Link]
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Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available from: [Link]
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PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]
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ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
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ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available from: [Link]
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ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]
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